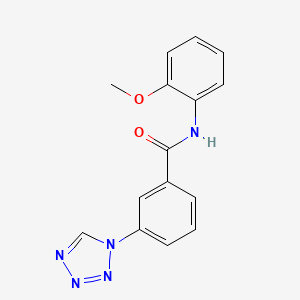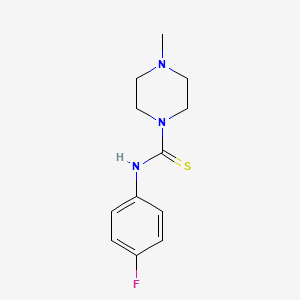
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole, also known as FFBT, is a heterocyclic organic compound that has gained significant attention in scientific research. FFBT has a unique structural arrangement that makes it an attractive molecule for various applications in the fields of material science, organic chemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of metal-mediated oxidative stress. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant side effects. This compound has been shown to have antioxidant properties and can inhibit the formation of reactive oxygen species. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has several advantages for lab experiments. This compound is easy to synthesize, has a high yield, and is stable under various conditions. This compound is also highly fluorescent, making it an effective probe for detecting metal ions in biological samples. However, this compound has some limitations in lab experiments. This compound is not soluble in water, which can limit its use in biological assays. This compound also has limited photostability, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for 2,2'-(2,5-furandiyl)bis-1,3-benzothiazole research. One area of research is the development of this compound-based materials for applications in optoelectronics and sensing. Another area of research is the optimization of this compound synthesis methods to improve yield and reduce the use of hazardous reagents. In medicinal chemistry, this compound can be further explored as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. Overall, this compound has significant potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole can be synthesized using a simple one-pot reaction of 2-aminobenzothiazole and 2,5-furandicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The yield of this compound can be improved by using a solvent-free reaction and optimizing the reaction conditions such as temperature and time.
Aplicaciones Científicas De Investigación
2,2'-(2,5-furandiyl)bis-1,3-benzothiazole has been extensively studied for its various scientific research applications. This compound is an effective fluorescent probe for detecting metal ions such as copper and zinc in biological samples. This compound has also been used as a building block for the synthesis of various organic materials such as conjugated polymers, liquid crystals, and organic semiconductors. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent and as a potential therapeutic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
2-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2OS2/c1-3-7-15-11(5-1)19-17(22-15)13-9-10-14(21-13)18-20-12-6-2-4-8-16(12)23-18/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZLMUYUIBRMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)
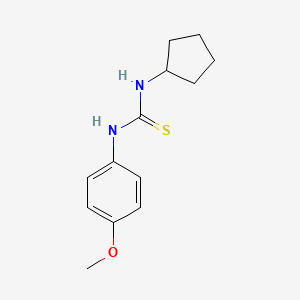
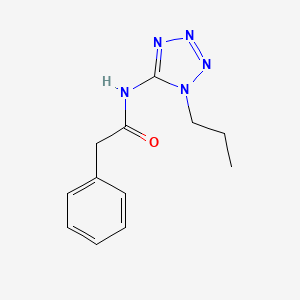
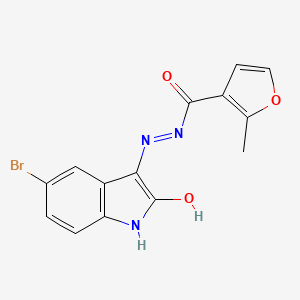
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)
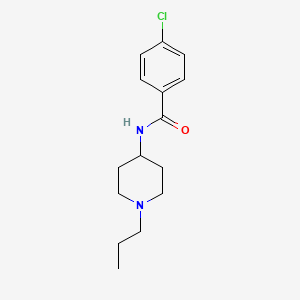
![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5887614.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5887617.png)
